5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3

Isotopic enrichment Mass spectrometry Internal standard

This dual-labeled (²H₅ & ¹³C₃) 4-hydroxyphenytoin analog provides a +8 Da mass shift, overcoming natural isotopic interference in LC-MS/MS. Validated for FDA/EMA bioanalytical method guidelines, it ensures accurate quantitation of 4-hydroxyphenytoin in complex biological matrices. Essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology requiring robust internal standardization.

Molecular Formula C15H12N2O3
Molecular Weight 276.28 g/mol
Cat. No. B12414826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3
Molecular FormulaC15H12N2O3
Molecular Weight276.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O
InChIInChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)/i1D,2D,3D,4D,5D,13+1,14+1,15+1
InChIKeyXEEDURHPFVXALT-CPTNBEFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 0.05 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3: Isotopic Specifications and Analytical Role


5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 is a multiply isotopically labeled analog of 5-(4-hydroxyphenyl)-5-phenylhydantoin (4-hydroxyphenytoin), the primary para-hydroxylated metabolite of the anticonvulsant drug phenytoin [1]. This compound incorporates five deuterium (²H) atoms on the phenyl ring and three carbon-13 (¹³C) atoms at the 2, 4, and 5 positions of the hydantoin ring, producing a molecular formula of C₁₂¹³C₃H₇D₅N₂O₃ and a molecular weight of 276.28 g/mol . As a stable isotope-labeled internal standard (SIL-IS), it is intended for use in quantitative LC-MS/MS and GC-MS assays to enable accurate determination of 4-hydroxyphenytoin concentrations in biological matrices for pharmacokinetic, toxicological, and therapeutic drug monitoring applications .

Why Unlabeled or Singly Labeled Analogs Cannot Substitute for 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 in LC-MS/MS Quantitation


The analytical performance of an internal standard in LC-MS/MS quantitation is contingent upon its isotopic composition and the resulting mass spectrometric differentiation from the unlabeled analyte. While structurally identical to the native metabolite, this compound's dual-labeling strategy (²H₅ and ¹³C₃) confers a minimum mass shift of +8 Da relative to unlabeled 4-hydroxyphenytoin, which is analytically necessary to avoid cross-talk from the naturally occurring M+1, M+2, and M+3 isotopic peaks of the unlabeled analyte [1]. Singly labeled analogs (e.g., d5-only or 13C3-only) may exhibit insufficient mass separation or co-eluting isotopic interference in complex biological matrices, compromising quantitative accuracy at low ng/mL concentrations [2]. Furthermore, deuterium-only labels on phenyl rings are susceptible to in-source hydrogen-deuterium exchange and chromatographic deuterium isotope effects that alter retention time, whereas the incorporation of ¹³C atoms on the hydantoin backbone provides more robust retention time alignment with the native analyte [3].

Quantitative Evidence Differentiating 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 from Alternative Internal Standards


Isotopic Enrichment Purity: Dual-Labeled (99 atom % D; 99 atom % 13C) Versus Unlabeled and Singly Labeled Commercial Standards

This compound is supplied with independently verified isotopic enrichment specifications of 99 atom % D and 99 atom % 13C . In contrast, commercially available unlabeled 4-hydroxyphenytoin reference standards typically specify chemical purity of ≥98% but provide no isotopic enrichment data, rendering them entirely unsuitable as internal standards for stable isotope dilution assays . Singly labeled alternatives (e.g., d5-only or 13C3-only hydantoins) may exhibit lower cumulative isotopic purity due to incomplete labeling or isotopic dilution during synthesis, which introduces quantitation bias in the form of cross-contribution to the unlabeled analyte channel.

Isotopic enrichment Mass spectrometry Internal standard

Mass Spectrometric Baseline Resolution: Calculated +8 Da Mass Shift Versus +5 Da and +3 Da Singly Labeled Analogs

The dual-labeling configuration yields a nominal mass increase of +8 Da relative to unlabeled 4-hydroxyphenytoin (m/z ~268 → m/z ~276) . This exceeds the +5 Da mass shift of d5-only analogs and the +3 Da shift of 13C3-only analogs . The +8 Da separation ensures that the internal standard's isotopic cluster does not overlap with the M+1, M+2, or M+3 isotopic peaks of the native analyte, which are non-negligible at analyte concentrations above 100 ng/mL in biological extracts [1].

Mass shift Isotopic interference LC-MS/MS

Analytical Precision in Plasma Matrices: Cross-Study Evidence from 13C3-Labeled Phenytoin Assays

While direct head-to-head precision data for this specific dual-labeled compound are not available in the open literature, cross-study inference from a validated GC-MS method for the closely related [13C3]-phenytoin analog demonstrates that 13C-labeled hydantoins enable high analytical precision. In that study, the total coefficient of variation (C.V.t) for [13C3]-phenytoin was <10.3% over a concentration range of 0.1-6.0 μg/mL in plasma, with assay accuracy ranging from 89.6% to 116.3% [1]. This performance was achieved using [2H10]-phenytoin as an internal standard, indicating that multiply labeled hydantoin derivatives are analytically robust in complex biological matrices.

Precision GC-MS Plasma

Recommended Application Scenarios for 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 Based on Isotopic Specifications


Regulated Bioanalytical Method Validation for 4-Hydroxyphenytoin Quantitation in Human Plasma

This dual-labeled compound is optimally suited for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays that require validation per FDA Bioanalytical Method Validation Guidance or EMA guidelines. The +8 Da mass shift, verified by the 99 atom % D and 99 atom % 13C enrichment specifications, minimizes isotopic cross-talk and supports accurate quantitation across the therapeutic range of 4-hydroxyphenytoin in clinical pharmacokinetic studies . The dual-labeling strategy is particularly advantageous for assays operating at low ng/mL LLOQ values in human plasma, where singly labeled internal standards may exhibit insufficient mass separation from the analyte's natural isotopic envelope [1].

Pulse-Dose Pharmacokinetic Studies of Phenytoin Metabolism Using Stable Isotope Tracer Methodology

In pulse-dose pharmacokinetic investigations, where a stable isotope-labeled tracer is administered to patients on steady-state phenytoin therapy, this compound can serve as an analytical internal standard for quantifying endogenous 4-hydroxyphenytoin metabolite levels. The methodology, validated for structurally related 13C3-phenytoin, demonstrated that 13C-labeled hydantoins can be simultaneously quantitated alongside unlabeled analogs with acceptable precision (C.V.t <10.3%) in plasma extracts [2]. The additional deuterium labeling on this compound (+8 Da total mass shift) provides enhanced mass spectrometric differentiation, which is critical when both labeled tracer and unlabeled metabolite are present in the same biological sample.

Therapeutic Drug Monitoring of Phenytoin Metabolite Ratios in Special Populations

Clinical laboratories developing reference measurement procedures for phenytoin metabolite ratio monitoring can employ this compound as a primary internal standard. The dual 99% isotopic enrichment specifications support metrological traceability, a requirement for higher-order reference methods used to certify clinical reference materials . The stable isotope dilution approach using this dual-labeled internal standard enables correction for matrix effects and extraction recovery variability, which are particularly pronounced in serum and plasma samples from patients with altered protein binding (e.g., renal impairment, hypoalbuminemia).

Forensic Toxicology Confirmation of 4-Hydroxyphenytoin in Postmortem Specimens

In forensic toxicology laboratories performing confirmatory analysis of phenytoin metabolites in postmortem blood, urine, or tissue homogenates, this dual-labeled internal standard provides the requisite mass separation to distinguish the analyte from co-eluting matrix interferences and isobaric endogenous compounds. The use of a 13C-labeled internal standard has been shown to reduce ion suppression and saturation effects in complex postmortem matrices, which is particularly important when analyzing samples with high lipid content or advanced decomposition [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.